Higher Predicted Lipophilicity (LogP 2.19) Versus 4‑Isomer (LogP 1.60) and 2‑Isomer (LogP 1.32)
The target compound’s predicted LogP of 2.1861 is 0.59 units higher than that of the 4‑isomer (LogP 1.60) and 0.87 units higher than the 2‑isomer (LogP 1.32) [1]. This places the compound closer to the optimal lipophilicity range for CNS and oral drug candidates, typically LogP 2–4, whereas the more hydrophilic isomers may exhibit reduced passive membrane permeability and bioavailability .
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.1861 (XLogP3 1.6) |
| Comparator Or Baseline | 4‑isomer LogP 1.60; 2‑isomer LogP 1.32 |
| Quantified Difference | ΔLogP = +0.59 vs 4‑isomer; ΔLogP = +0.87 vs 2‑isomer |
| Conditions | Predicted values (ACD/Labs or similar software); no experimental LogP reported |
Why This Matters
A LogP difference of >0.5 units can translate into a 3‑ to 5‑fold change in membrane permeability, directly affecting in‑vivo efficacy and making the 6‑regioisomer the preferred choice for CNS‑penetrant or orally‑dosed programmes.
- [1] Molbase. 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine – LogP 2.1861. Retrieved from https://qiye.molbase.cn View Source
